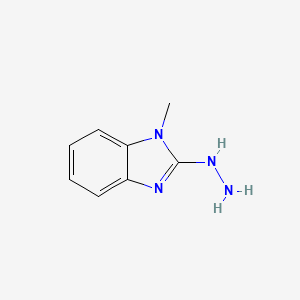

(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-methylbenzimidazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-12-7-5-3-2-4-6(7)10-8(12)11-9/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMYQGVYVQZJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364106 | |

| Record name | 2-Hydrazinyl-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7022-37-9 | |

| Record name | 2-Hydrazinyl-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine, a key intermediate in the development of novel pharmaceutical agents. The document details a reliable, multi-step synthetic protocol, commencing with the formation of the benzimidazole core, followed by methylation and subsequent hydrazinolysis. Each experimental stage is accompanied by in-depth mechanistic explanations and practical insights to ensure reproducibility. Furthermore, a thorough characterization of the final compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering a robust framework for the preparation and validation of this important heterocyclic compound.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents targeting diverse biological pathways. The introduction of a hydrazine moiety at the 2-position of the 1-methyl-1H-benzoimidazole core further enhances its utility as a versatile building block for the synthesis of more complex molecules, such as hydrazones, which have shown promise as antiparasitic and antioxidant agents.[1][2] This guide provides a detailed protocol for the synthesis and characterization of this compound, a critical precursor for these and other novel chemical entities.

Synthetic Strategy: A Stepwise Approach

The synthesis of this compound is most effectively achieved through a three-step process. This strategy ensures high purity and good overall yield by isolating and characterizing the key intermediates. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Chloromethyl-1H-benzimidazole

The initial step involves the condensation of o-phenylenediamine with chloroacetic acid under acidic conditions to form the benzimidazole ring.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol) and chloroacetic acid (9.45 g, 0.1 mol).

-

Carefully add 100 mL of 4N hydrochloric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Neutralize the mixture by the slow addition of a concentrated ammonium hydroxide solution until a pH of 7-8 is reached.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried.

-

The crude product can be recrystallized from ethanol to afford pure 2-chloromethyl-1H-benzimidazole as a solid.

Causality of Experimental Choices: The use of hydrochloric acid serves as a catalyst for the condensation reaction and also keeps the diamine starting material in its protonated, soluble form. Neutralization with a weak base like ammonium hydroxide is crucial to precipitate the product without causing unwanted side reactions.

Step 2: Synthesis of 2-Chloro-1-methyl-1H-benzoimidazole

The second step is the N-methylation of the benzimidazole ring.

Protocol:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloromethyl-1H-benzimidazole (16.6 g, 0.1 mol) in 150 mL of anhydrous toluene.

-

To this solution, add dimethyl sulfate (13.9 g, 0.11 mol) dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, add 50 mL of water and basify the mixture with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 2-chloro-1-methyl-1H-benzoimidazole.[3]

Causality of Experimental Choices: Anhydrous conditions are necessary as dimethyl sulfate is sensitive to moisture. The use of an inert atmosphere prevents potential side reactions. Toluene is a suitable solvent due to its high boiling point and immiscibility with water, which simplifies the work-up procedure.

Step 3: Synthesis of this compound

The final step is the nucleophilic substitution of the chloro group with hydrazine.

Protocol:

-

In a round-bottom flask, dissolve 2-chloro-1-methyl-1H-benzoimidazole (16.6 g, 0.1 mol) in 150 mL of ethanol.

-

Add hydrazine hydrate (10 mL, ~0.2 mol) to the solution.

-

Reflux the mixture for 4-6 hours. The reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and then with diethyl ether.

-

Dry the product under vacuum to obtain this compound.

Causality of Experimental Choices: A molar excess of hydrazine hydrate is used to ensure the complete conversion of the starting material and to act as a base to neutralize the HCl formed during the reaction. Ethanol is a good solvent for both reactants and allows for a convenient reaction temperature at reflux.

Characterization of this compound

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are recommended.

Caption: Workflow for the structural characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole ring, the N-methyl protons, and the protons of the hydrazine group. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-7.6 ppm. The N-methyl protons should present as a singlet at approximately 3.6-3.8 ppm. The NH and NH₂ protons of the hydrazine moiety will appear as broad singlets, and their chemical shifts can be concentration-dependent and may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The aromatic carbons will resonate in the region of 110-150 ppm. The N-methyl carbon will have a characteristic signal around 30-35 ppm. The C2 carbon of the benzimidazole ring, attached to the hydrazine group, is expected to be in the range of 155-165 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (hydrazine) | 3200-3400 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=N stretch | 1600-1650 |

| C=C stretch (aromatic) | 1450-1600 |

The presence of a broad absorption band in the 3200-3400 cm⁻¹ region is a strong indication of the N-H bonds of the hydrazine group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M⁺): For C₈H₁₀N₄, the expected monoisotopic mass is approximately 162.09 g/mol . A high-resolution mass spectrum (HRMS) can be used to confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for benzimidazoles involve the cleavage of the imidazole ring.

Summary of Key Data

| Property | Expected Value |

| Molecular Formula | C₈H₁₀N₄ |

| Molecular Weight | 162.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (DMSO-d₆, δ ppm) | ~7.0-7.6 (m, 4H, Ar-H), ~4.5 (br s, 2H, NH₂), ~3.7 (s, 3H, N-CH₃), ~8.0 (br s, 1H, NH) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~110-145 (Ar-C), ~30 (N-CH₃), ~160 (C=N) |

| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1620 (C=N) |

| MS (ESI+) m/z | 163.1 [M+H]⁺ |

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of this compound. By following the provided protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable intermediate for applications in drug discovery and development. The comprehensive characterization data serves as a benchmark for ensuring the identity and purity of the synthesized compound.

References

- 1. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]

- 2. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine chemical properties and structure

An In-Depth Technical Guide to (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine: A Versatile Scaffold for Drug Discovery

Authored by a Senior Application Scientist

Introduction

In the landscape of medicinal chemistry, the benzimidazole core is a privileged structure, celebrated for its presence in numerous FDA-approved therapeutics and its ability to engage with a wide range of biological targets.[1][2] When this scaffold is functionalized at the 2-position with a hydrazine moiety, and methylated at the N-1 position, we arrive at This compound . This molecule transcends its identity as a mere chemical compound, emerging as a highly versatile and reactive building block for the synthesis of novel therapeutic agents. The introduction of the hydrazine group provides a reactive handle for extensive chemical modification, most notably for the creation of diverse hydrazone libraries.[3]

This guide offers an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only technical data but also the causal insights behind its synthetic utility and its role as a precursor to compounds with significant biological potential, including anticancer, anthelmintic, and antioxidant agents.[3][4]

Molecular Structure and Physicochemical Properties

The structure of this compound features a bicyclic system where a benzene ring is fused to the 4- and 5-positions of an imidazole ring. The key functional groups are a methyl group at the N1 position of the imidazole ring and a hydrazine (-NHNH₂) group at the C2 position.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₄ | [5] |

| Molecular Weight | 162.19 g/mol | PubChem |

| CAS Number | 2865-69-2 | [6] |

| Appearance | Typically an off-white to yellow or brown solid | N/A |

| Melting Point | Not consistently reported; varies with purity | N/A |

| Boiling Point | No data available | [5] |

| Solubility | Soluble in polar organic solvents like ethanol and DMF | [7][8] |

| pKa | The hydrazine group is basic | [9] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a suitable leaving group at the 2-position of the 1-methylbenzimidazole core with hydrazine hydrate. A prevalent and efficient precursor is 2-chloro-1-methyl-1H-benzoimidazole.

Synthetic Workflow

The general pathway involves two main stages: the formation of the chlorinated intermediate and its subsequent hydrazinolysis.

References

- 1. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities | MDPI [mdpi.com]

- 2. srrjournals.com [srrjournals.com]

- 3. This compound | 7022-37-9 | Benchchem [benchchem.com]

- 4. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 114804-55-6|2-Hydrazinyl-1-methyl-1H-benzo[d]imidazole hydrochloride|BLD Pharm [bldpharm.com]

- 6. 1H-Benzimidazole,2-hydrazinyl-1-methyl- | CymitQuimica [cymitquimica.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]

- 9. HYDRAZINE | 302-01-2 [chemicalbook.com]

An In-depth Technical Guide to 2-Hydrazinyl-1-methyl-1H-benzimidazole (CAS 7022-37-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, safety information, and suppliers of 2-hydrazinyl-1-methyl-1H-benzimidazole. It is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in utilizing this compound in their work.

Physicochemical Properties and Safety Data

Table 1: Physicochemical Properties of 2-Hydrazinyl-1-methyl-1H-benzimidazole

| Property | Value | Source |

| CAS Number | 7022-37-9 | [1][4] |

| Molecular Formula | C₈H₁₀N₄ | [1][2] |

| Molar Mass | 162.19 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | No data available | [3] |

| Boiling Point | No data available | [3] |

| Flash Point | No data available | [3] |

Safety Information

According to safety data sheets, 2-hydrazinyl-1-methyl-1H-benzimidazole is classified as having acute oral toxicity (Category 4). It is also categorized as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[3]

Standard handling procedures should include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and ensuring adequate exhaust ventilation.[3] Personal protective equipment such as a face shield and safety glasses are recommended.[3] For storage, it is advised to keep the compound in a dry area at 2-8°C.[3]

Applications in Organic Synthesis

The primary application of 2-hydrazinyl-1-methyl-1H-benzimidazole is as a precursor in the synthesis of other organic compounds, particularly benzimidazole-hydrazones.[2] Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂, and they are known to be important intermediates in the synthesis of various heterocyclic compounds. The benzimidazole moiety is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.

For instance, 2-hydrazinyl-1-methyl-1H-benzimidazole is a key reactant in the synthesis of 1-(5-Methylpyridin-2-yl)ethanone (1-methyl-1H-benzimidazol-2-yl)hydrazone.[5] This reaction highlights its utility in creating more complex molecules with potential applications in pharmaceutical research.

Visualization of a Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway where 2-hydrazinyl-1-methyl-1H-benzimidazole is used to form a hydrazone derivative.

Caption: Generalized reaction scheme for the synthesis of benzimidazole-hydrazones.

Experimental Protocol: Synthesis of a Benzimidazole-hydrazone

While a specific, detailed protocol for a reaction involving 2-hydrazinyl-1-methyl-1H-benzimidazole was not found in the search results, a general procedure for the synthesis of hydrazones from hydrazines and carbonyl compounds can be outlined. This protocol is based on standard organic chemistry principles.

Objective: To synthesize a benzimidazole-hydrazone derivative from 2-hydrazinyl-1-methyl-1H-benzimidazole and a suitable aldehyde or ketone.

Materials:

-

2-Hydrazinyl-1-methyl-1H-benzimidazole

-

An appropriate aldehyde or ketone (e.g., benzaldehyde)

-

Ethanol (or another suitable solvent)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvent

Procedure:

-

Dissolve an equimolar amount of 2-hydrazinyl-1-methyl-1H-benzimidazole in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to the solution to act as a catalyst.

-

To this solution, add an equimolar amount of the chosen aldehyde or ketone dropwise while stirring.

-

Once the addition is complete, attach a reflux condenser and heat the mixture to reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solid product may precipitate upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent to obtain the final benzimidazole-hydrazone derivative.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Self-Validation: The success of the synthesis can be validated by comparing the physical properties (e.g., melting point) and spectroscopic data of the product with expected values for the target hydrazone. The purity can be assessed by the sharpness of the melting point and the absence of impurity peaks in the NMR spectrum.

Suppliers

A number of chemical suppliers offer 2-hydrazinyl-1-methyl-1H-benzimidazole. The following table provides a non-exhaustive list.

Table 2: Suppliers of 2-Hydrazinyl-1-methyl-1H-benzimidazole

| Supplier | Website | Notes |

| ChemBK | --INVALID-LINK-- | Lists multiple suppliers in China.[1] |

| Aaron Chemicals LLC | --INVALID-LINK-- | Provides a safety data sheet for the compound.[3] |

| Key Organics | --INVALID-LINK-- | Lists the compound with product code VS-09073.[4] |

| GLR Innovations | --INVALID-LINK-- | A worldwide supplier of specialty and research chemicals. |

| CymitQuimica | --INVALID-LINK-- | Offers the compound under the reference IN-DA005KI6.[6] |

| BOC Sciences | --INVALID-LINK-- | Provides custom synthesis and lists the compound.[] |

References

- 1. chembk.com [chembk.com]

- 2. (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine | 7022-37-9 | Benchchem [benchchem.com]

- 3. aaronchem.com [aaronchem.com]

- 4. keyorganics.net [keyorganics.net]

- 5. How to synthesis of 1-(5-Methylpyridin-2-yl)ethanone (1-methyl-1H-benzimidazol-2-yl)hydrazone CAS 379226-93-4 by 2H-Benzimidazol-2-one,1,3-dihydro-1-methyl-,hydrazone(9CI) and 1-(5-METHYL-PYRIDIN-2-YL)-ETHANONE [lookchem.com]

- 6. 1H-Benzimidazole,2-hydrazinyl-1-methyl- | CymitQuimica [cymitquimica.com]

Spectroscopic and Synthetic Profile of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine: A Technical Guide

Introduction and Significance

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a hydrazine moiety at the 2-position, and subsequent N-methylation, yields (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine, a versatile intermediate for the synthesis of a wide array of derivatives, including hydrazones with potential therapeutic applications. Understanding the spectroscopic signature of this parent hydrazine is critical for reaction monitoring, structural confirmation of its derivatives, and for elucidating structure-activity relationships (SAR).

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are grounded in the well-documented spectroscopic data of the unmethylated analog, (1H-benzoimidazol-2-yl)-hydrazine, and known substituent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzimidazole ring, the N-methyl protons, and the protons of the hydrazine group.

-

Aromatic Region (δ 7.0-7.5 ppm): The four protons on the benzene ring of the benzimidazole core will likely appear as two multiplets or two sets of overlapping doublets and triplets. Protons H-4 and H-7 are typically shifted slightly downfield compared to H-5 and H-6.

-

N-Methyl Signal (δ ~3.7 ppm): A sharp singlet corresponding to the three protons of the methyl group attached to the N-1 position of the benzimidazole ring is expected. This chemical shift is consistent with other N-methylated benzimidazole derivatives.

-

Hydrazine Protons (δ ~4.5-5.5 ppm and ~7.5-8.5 ppm): The hydrazine moiety has two N-H protons (-NH-NH₂). These protons are exchangeable with D₂O and their chemical shifts can be broad and concentration-dependent. The terminal -NH₂ protons are anticipated to appear as a broad singlet, while the -NH- proton attached to the benzimidazole ring will likely be a separate, also potentially broad, singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 / H-7 | 7.2 - 7.5 | m | 2H |

| H-5 / H-6 | 7.0 - 7.2 | m | 2H |

| N-CH₃ | ~ 3.7 | s | 3H |

| NH₂ | ~ 4.5 - 5.5 | br s | 2H |

| NH | ~ 7.5 - 8.5 | br s | 1H |

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

C-2 Carbon (δ ~155-160 ppm): The carbon atom at the 2-position, bearing the hydrazine group, is expected to be the most downfield signal in the spectrum due to its attachment to three nitrogen atoms.

-

Aromatic Carbons (δ ~110-145 ppm): The six carbons of the benzene ring will resonate in this region. The bridgehead carbons (C-3a and C-7a) are expected to be in the more downfield portion of this range.

-

N-Methyl Carbon (δ ~30-35 ppm): The carbon of the N-methyl group will appear as a distinct signal in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 158 |

| C-3a / C-7a | ~ 140 - 145 |

| C-4 / C-7 | ~ 115 - 125 |

| C-5 / C-6 | ~ 110 - 120 |

| N-CH₃ | ~ 32 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching (3100-3400 cm⁻¹): The hydrazine group will exhibit multiple stretching vibrations in this region. A pair of bands for the asymmetric and symmetric stretching of the terminal -NH₂ group, and a broader band for the -NH- group are expected.

-

C-H Stretching (2900-3100 cm⁻¹): Aromatic C-H stretching will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

-

C=N and C=C Stretching (1500-1650 cm⁻¹): The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the benzene ring will result in several sharp bands in this region.

-

N-H Bending (1550-1650 cm⁻¹): The scissoring vibration of the -NH₂ group is also expected in this region, often overlapping with the aromatic signals.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (hydrazine) | 3100 - 3400 | Medium-Strong, Multiple Bands |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium-Weak |

| C=N / C=C Stretch | 1500 - 1650 | Medium-Strong |

| N-H Bend | 1550 - 1650 | Medium |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular formula for this compound is C₈H₁₀N₄, with a monoisotopic mass of 162.0905 g/mol .

-

Molecular Ion Peak (m/z 162): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 162.

-

Key Fragmentation Pathways:

-

Loss of the hydrazine moiety (-NHNH₂) to give a fragment at m/z 131, corresponding to the 1-methyl-1H-benzimidazolyl cation.

-

Loss of a methyl radical (-CH₃) from the molecular ion to yield a fragment at m/z 147.

-

Cleavage of the N-N bond of the hydrazine group.

-

Synthetic Approach

While a specific, detailed synthesis for this compound is not prominently described in the reviewed literature, a plausible and efficient synthetic route can be proposed based on established methodologies for related compounds. The most likely precursor is 2-chloro-1-methyl-1H-benzimidazole.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol for the synthesis of the title compound.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-1-methyl-1H-benzimidazole (1 equivalent).

-

Add a suitable solvent, such as ethanol or isopropanol.

-

Add an excess of hydrazine hydrate (5-10 equivalents).

Step 2: Reaction

-

Heat the reaction mixture to reflux and maintain for 4-8 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

After completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Experimental Protocols for Spectroscopic Analysis

The following are standard protocols for acquiring the spectroscopic data for the title compound.

NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or dissolved in a suitable solvent for liquid injection.

-

Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic and synthetic profile of this compound. The data presented, derived from the analysis of closely related and well-characterized analogs, offers a solid foundation for researchers working with this compound. The provided experimental protocols are robust and widely applicable for the synthesis and characterization of this and similar heterocyclic molecules. Further experimental verification is encouraged to confirm and expand upon the insights provided herein.

An In-Depth Technical Guide to 2-Hydrazinyl-1-methyl-1H-benzo[d]imidazole: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-hydrazinyl-1-methyl-1H-benzo[d]imidazole, a heterocyclic compound of significant interest to the pharmaceutical and material science sectors. The document elucidates its core physical and chemical properties, details validated synthetic and analytical protocols, and explores its chemical reactivity and potential therapeutic applications. By integrating established scientific principles with practical, field-proven insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals working with benzimidazole scaffolds.

Introduction: The Strategic Importance of the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological macromolecules, forming the foundation of numerous FDA-approved drugs. The introduction of a hydrazinyl (-NHNH2) group at the 2-position and a methyl group at the N-1 position creates 2-hydrazinyl-1-methyl-1H-benzo[d]imidazole, a molecule with a distinct electronic and steric profile that unlocks unique chemical and biological activities.

-

The Benzimidazole Core: Its planar structure facilitates π-π stacking interactions with aromatic residues in proteins, a critical feature for enzyme inhibition.

-

The Hydrazinyl Moiety: This functional group is a potent nucleophile and a versatile chemical handle. It introduces hydrogen bond donor sites, crucial for target binding, and serves as a key precursor for synthesizing a wide array of derivatives, such as hydrazones, which are themselves a class of biologically active compounds.[1][2]

-

The N-1 Methyl Group: This substitution enhances lipophilicity compared to its unsubstituted counterpart, which can influence solubility, membrane permeability, and metabolic stability.[1] It also blocks one of the tautomeric forms of the benzimidazole ring, leading to more defined structural and reactivity characteristics.

Structural Elucidation

The unique arrangement of these functional groups dictates the molecule's overall properties and reactivity profile.

References

biological activity of benzimidazole hydrazine derivatives

An In-Depth Technical Guide to the Biological Activity of Benzimidazole-Hydrazine Derivatives

Foreword: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often leads us to the strategic combination of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The benzimidazole ring, an isostere of naturally occurring purines, is one such scaffold, forming the core of drugs ranging from proton pump inhibitors to anthelmintics.[1][2] When this versatile heterocycle is chemically fused with a hydrazone moiety (–C=N-NH–), a pharmacophore group known for its own broad spectrum of biological activities, the resulting derivatives present a compelling frontier in drug discovery.[1][3]

This guide, prepared for researchers and drug development professionals, moves beyond a simple cataloging of findings. As a Senior Application Scientist, my objective is to provide a cohesive narrative that not only details the diverse biological activities of benzimidazole-hydrazine derivatives but also illuminates the mechanistic rationale and the self-validating experimental systems used to uncover them. We will explore the causality behind synthetic choices, delve into the molecular-level interactions that drive therapeutic effects, and provide field-proven protocols that form the bedrock of such investigations.

Synthetic Strategy: A Generalist Approach

The foundational step in exploring the biological potential of these hybrids is a robust and versatile synthetic pathway. The most common and effective route involves a multi-step process that offers the flexibility to introduce diverse substituents, which is critical for structure-activity relationship (SAR) studies.

Workflow for Synthesis

The synthesis typically begins with the construction of the benzimidazole core, followed by the introduction of a hydrazine group, and culminates in the condensation with various aldehydes or ketones to form the final hydrazone derivatives.[1][4]

Caption: General synthetic workflow for benzimidazole-hydrazine derivatives.

This pathway's elegance lies in its modularity. The choice of substituted acid in Step 1 and, most critically, the aldehyde or ketone in Step 3 allows for the systematic modification of the molecule's electronic and steric properties to optimize biological activity.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The most extensively documented therapeutic potential of benzimidazole-hydrazine derivatives is their anticancer activity.[5] These compounds exert their effects not through a single mechanism but by targeting multiple, critical pathways involved in cancer cell proliferation and survival.

Mechanism of Action I: Disruption of Microtubule Dynamics

A primary and highly effective anticancer strategy is the inhibition of tubulin polymerization.[6] Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. By disrupting their function, anticancer agents can arrest the cell cycle, typically at the G2/M phase, and induce programmed cell death (apoptosis).[5][7]

Several studies have demonstrated that benzimidazole derivatives, including those with hydrazine linkages, act as potent tubulin polymerization inhibitors.[8][9] They are believed to bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[8][10] This disruption triggers a cascade of events leading to cell cycle arrest and apoptosis.[7]

Mechanism of Action II: Inhibition of Receptor Tyrosine Kinases (RTKs)

Another key target for these derivatives is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[11] EGFR is a critical regulator of cell proliferation and is often overexpressed in various cancers, making it a prime target for therapeutic intervention.[11][12] Benzimidazole's structural similarity to the purine core of ATP allows its derivatives to act as competitive inhibitors at the ATP-binding site within the EGFR kinase domain.[13][14] This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival.[12]

Caption: Simplified EGFR signaling and inhibition by benzimidazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value, determined using assays such as the MTT assay. Lower IC₅₀ values indicate higher potency.

| Compound Class/Example | Cancer Cell Line | IC₅₀ (µM) | Mechanism | Reference |

| Carboxamide Derivatives | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | Tubulin Inhibition | [9] |

| N'-(4-arylidene) derivatives | L1210 (Leukemia) | Low micromolar | Not specified | [8] |

| Indazole/Benzimidazole Analogues | A2780S (Ovarian) | 0.0062 (6.2 nM) | Tubulin Inhibition | [10] |

| 1,2,3-Triazole Hybrids | MCF-7 (Breast) | 0.024 (24 nM) | EGFR Inhibition | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15] Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow MTT salt into purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.[17]

Workflow:

Caption: Standard workflow for an MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.[16] Incubate for 24 hours to allow for cell adherence and recovery.

-

Compound Treatment: Prepare serial dilutions of the benzimidazole-hydrazine derivatives in culture medium. After the 24-hour pre-incubation, replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a medium-only blank.

-

MTT Incubation: Following the treatment period (typically 24, 48, or 72 hours), add 10-20 µL of MTT stock solution (e.g., 5 mg/mL in PBS) to each well.[18] Incubate the plate for another 2 to 4 hours at 37°C. The rationale here is to allow sufficient time for viable cells to metabolize the MTT into visible purple crystals.[16]

-

Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well.[15] Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[17] A reference wavelength (e.g., 630 nm) can be used to subtract background noise.

-

Analysis: Correct the absorbance readings by subtracting the average absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is then determined by plotting a dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microbes

The fusion of benzimidazole and hydrazone moieties has also yielded compounds with significant activity against a range of bacterial and fungal pathogens.[3][4]

Spectrum of Activity

Studies have shown that these derivatives exhibit moderate to strong activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[4][19] Some compounds have also demonstrated notable antifungal activity against species like Candida albicans.[3] The mechanism is not as clearly defined as in cancer but is thought to involve the disruption of essential cellular processes in the microbes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound Class/Example | Microorganism | MIC (µM or µg/mL) | Reference |

| Benzimidazole-Hydrazone 11 | S. aureus, B. subtilis, E. coli | 0.032 µM | [19] |

| Hydrazone Derivative 1 | Salmonella typhimurium | 6.25 µg/mL | [20] |

| Various Hydrazones (6a-6f) | S. aureus, E. coli, P. aeruginosa | Effective at 100 µg/mL | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[21][22] It provides a quantitative result and is amenable to high-throughput screening.

Workflow:

Caption: Workflow for the broth microdilution MIC assay.

Detailed Steps:

-

Compound Preparation: Dissolve the test compounds in a suitable solvent like DMSO.[22] Prepare two-fold serial dilutions of the compounds directly in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).[21]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This step is critical for reproducibility and ensures a consistent starting number of bacteria or fungi.[23]

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate, resulting in a final desired concentration of microbes.[22]

-

Controls: A self-validating protocol requires proper controls. Include a growth control well (medium + inoculum, no compound) and a sterility control well (medium only).

-

Incubation: Incubate the plate under conditions optimal for the growth of the test microorganism (e.g., 24 hours at 37°C for most bacteria).

-

MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[24] This can be assessed visually or by using a plate reader to measure optical density.

Anti-inflammatory and Antiviral Activities

While less explored than their anticancer and antimicrobial properties, benzimidazole-hydrazine derivatives also show promise as anti-inflammatory and antiviral agents.

-

Anti-inflammatory Activity: Certain derivatives have shown significant anti-inflammatory effects in models like the carrageenan-induced paw edema test in rats.[25][26] The mechanism is often linked to the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases, which are key mediators of inflammation.[27][28]

-

Antiviral Activity: The benzimidazole scaffold is present in some antiviral drugs. Derivatives have been evaluated against a range of viruses, including Hepatitis C Virus (HCV), where they can act as allosteric inhibitors of the viral RNA-dependent RNA polymerase, and Respiratory Syncytial Virus (RSV).[29][30]

Conclusion and Future Perspectives

The hybridization of the benzimidazole and hydrazine scaffolds has proven to be a highly fruitful strategy in medicinal chemistry. The resulting derivatives are versatile molecules with a wide spectrum of biological activities, most notably as anticancer, antimicrobial, and anti-inflammatory agents. Their ability to interact with multiple key biological targets, such as tubulin, EGFR, and microbial enzymes, underscores their therapeutic potential.

The experimental systems described herein—from synthesis to in vitro evaluation—provide a robust framework for the continued exploration of these compounds. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, thereby minimizing off-target effects. Further investigation into their mechanisms of action, particularly for antimicrobial and anti-inflammatory activities, will be crucial for advancing these promising compounds from the laboratory to clinical applications.

References

- 1. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

- 14. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. atcc.org [atcc.org]

- 19. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bio-protocol.org [bio-protocol.org]

- 23. actascientific.com [actascientific.com]

- 24. ibtbioservices.com [ibtbioservices.com]

- 25. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine Derivatives: A Technical Guide on Mechanism of Action

Introduction

The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its fusion of a benzene ring with an imidazole ring imparts a unique amphoteric nature and the ability to interact with a wide array of biological targets.[2][3] Among the vast landscape of benzimidazole derivatives, those incorporating a hydrazine or hydrazone moiety have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, anthelmintic, and antioxidant effects.[1][3][4][5] This technical guide provides an in-depth exploration of the mechanism of action of a specific subclass: (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine derivatives. We will delve into their molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these mechanisms.

The core structure, this compound, serves as a crucial precursor for the synthesis of a diverse library of hydrazone derivatives through condensation with various aldehydes and ketones.[4] It is these resulting hydrazones that are the primary focus of biological investigation, exhibiting a range of therapeutic potentials.

I. Anticancer Activity: A Multi-faceted Approach

This compound derivatives have emerged as promising candidates in oncology research, demonstrating cytotoxic effects against various cancer cell lines through multiple mechanisms of action.

A. Inhibition of Key Kinases

A prominent mechanism of action for several benzimidazole-hydrazone derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Certain (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide derivatives have been identified as potent multi-kinase inhibitors.[6] These compounds have shown significant inhibitory activity against key kinases such as:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and is often overexpressed in various cancers.

-

Human Epidermal Growth Factor Receptor 2 (HER2): Another member of the EGFR family, its amplification is a key driver in a subset of breast cancers.

-

Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its inhibition can lead to cell cycle arrest.

-

mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[6]

The inhibition of these multiple kinases by a single compound highlights a promising strategy to overcome the resistance often developed against single-target therapies.

B. Disruption of Tubulin Polymerization

The microtubule network, composed of tubulin polymers, is essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Disruption of tubulin dynamics is a clinically validated anticancer strategy. Some benzimidazole derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest, particularly in the G2/M phase, and subsequent apoptosis.[4][7]

C. Induction of Apoptosis

Ultimately, the anticancer efficacy of these derivatives often culminates in the induction of apoptosis, or programmed cell death. Mechanistic studies have revealed that potent benzimidazole-hydrazone compounds can trigger apoptosis through the intrinsic pathway.[6] This is characterized by:

-

Upregulation of pro-apoptotic proteins: such as Bax and caspase-3.

-

Downregulation of anti-apoptotic proteins: such as Bcl-2.[6]

This shift in the balance of pro- and anti-apoptotic proteins leads to mitochondrial dysfunction and the activation of the caspase cascade, executing the apoptotic program.

D. Inhibition of Carbonic Anhydrase IX

Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is overexpressed in many hypoxic tumors. It plays a crucial role in regulating tumor pH, promoting tumor cell survival and proliferation. Certain novel benzimidazole derivatives containing a hydrazone group have been shown to inhibit CA IX, presenting another avenue for their anticancer activity.[2]

Illustrative Signaling Pathway: Multi-Kinase Inhibition and Apoptosis Induction

Caption: Multi-target mechanism of action of this compound derivatives in cancer cells.

II. Antimicrobial and Anthelmintic Activity

Derivatives of this compound have also demonstrated significant potential as antimicrobial and anthelmintic agents.

A. Antibacterial and Antifungal Activity

The hydrazone moiety is a key pharmacophore contributing to the antimicrobial properties of these compounds.[8][9] Benzimidazole-hydrazones have shown moderate to strong activity against a range of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[8] Some derivatives also exhibit antifungal activity against pathogens like Aspergillus niger and Candida albicans.[9] While the precise molecular mechanisms are still under investigation, it is hypothesized that these compounds may interfere with essential cellular processes in microorganisms, such as cell wall synthesis or nucleic acid replication.

B. Anthelmintic Activity

1H-benzimidazol-2-yl hydrazones have been investigated for their activity against parasites like Trichinella spiralis.[5] Studies have shown that certain hydrazone derivatives exhibit significant larvicidal effects, in some cases proving more active than clinically used anthelmintic drugs like albendazole and ivermectin.[5] A proposed mechanism for their anthelmintic action is the interference with tubulin polymerization in the parasite, similar to their anticancer effect.[5]

III. Other Pharmacological Activities

The versatility of the this compound scaffold extends to other therapeutic areas.

A. Antioxidant Activity

Several 1H-benzimidazole-2-yl hydrazones have demonstrated notable radical scavenging activity, suggesting their potential to mitigate oxidative stress.[5] This antioxidant potential is often attributed to the ability of the hydrazone moiety to donate a hydrogen atom to free radicals, thereby neutralizing them.

B. Enzyme Inhibition

Beyond kinases and carbonic anhydrase, these derivatives have been explored as inhibitors of other enzymes. For instance, various hydrazide-hydrazone derivatives have been synthesized and evaluated for their inhibitory activity against monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters.[10] Additionally, some have been investigated as potential cholinesterase inhibitors for the management of neurodegenerative diseases.[11]

IV. Experimental Protocols for Mechanistic Elucidation

A combination of in vitro and in silico methods is crucial for deciphering the mechanism of action of these compounds.

A. In Vitro Cytotoxicity and Antiproliferative Assays

1. MTT Assay:

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[12]

-

B. Kinase Inhibition Assays

1. In Vitro Kinase Activity Assay (e.g., for EGFR, HER2, CDK2, mTOR):

-

Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a specific substrate by a purified kinase. This can be done using various detection methods, such as radioactivity, fluorescence, or luminescence.

-

Protocol (General):

-

In a multi-well plate, combine the purified kinase, its specific substrate, and ATP.

-

Add the this compound derivative at various concentrations.

-

Incubate the reaction mixture to allow for phosphorylation.

-

Add a detection reagent that specifically recognizes the phosphorylated substrate.

-

Measure the signal (e.g., fluorescence or luminescence) to quantify the extent of phosphorylation.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.[6]

-

C. Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Treat cells with the compound for a desired time.

-

Harvest the cells and wash them with a binding buffer.

-

Incubate the cells with Annexin V-FITC and PI.

-

Analyze the stained cells using a flow cytometer.

-

Illustrative Experimental Workflow: From Synthesis to Mechanistic Insight

Caption: A typical workflow for the investigation of this compound derivatives.

V. Quantitative Data Summary

The following table summarizes representative quantitative data for the biological activities of some this compound derivatives.

| Compound Class | Biological Activity | Target/Cell Line | IC50 / Activity | Reference |

| Benzimidazole-hydrazones | Anticancer | MCF-7 (Breast Cancer) | Potent activity, some more so than doxorubicin | [4][13] |

| Halogenated Benzylidenebenzohydrazides | Anticancer | HepG2, HCT-116, MCF-7 | 7.82 - 21.48 µM | [6] |

| 1H-benzimidazol-2-yl hydrazones | Anthelmintic | Trichinella spiralis larvae | 100% effectiveness at 50-100 µg/ml | [5] |

| Benzimidazole-hydrazones | Carbonic Anhydrase Inhibition | CA IX | Potent inhibition | [2] |

| Hydrazide-hydrazone imines | Cholinesterase Inhibition | AChE | IC50 = 2.01 µM (for compound 3i) | [11] |

| 1-substituted-2-phenylhydrazones | MAO-A Inhibition | hMAO-A | IC50 = 0.028 µM (for compound 2b) | [10] |

VI. Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising class of compounds with a wide range of pharmacological activities. Their mechanisms of action are often multi-faceted, involving the inhibition of key enzymes like kinases and carbonic anhydrases, the disruption of cellular structures such as microtubules, and the induction of programmed cell death. The continued exploration of this chemical scaffold, aided by a combination of in vitro assays and in silico modeling, holds significant potential for the development of novel therapeutics for cancer, infectious diseases, and other conditions. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic efficacy and safety profiles.

References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. This compound | 7022-37-9 | Benchchem [benchchem.com]

- 5. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, in silico and in vitro studies of hydrazide-hydrazone imine derivatives as potential cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]

- 13. longdom.org [longdom.org]

A Technical Guide to the Therapeutic Targets of Benzimidazole-Hydrazones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole nucleus, an isostere of naturally occurring purines, fused with the versatile hydrazone moiety (–NHN=CH–), creates a class of compounds with significant therapeutic potential.[1][2] This unique structural combination gives rise to a wide spectrum of biological activities, making benzimidazole-hydrazones a subject of intense research in medicinal chemistry.[3] This technical guide provides an in-depth exploration of the known and emerging therapeutic targets of these compounds. We will delve into the molecular mechanisms underpinning their anticancer, antimicrobial, and neuroprotective effects, and provide validated, step-by-step protocols for target identification and validation to empower researchers in their drug discovery endeavors.

Part 1: The Benzimidazole-Hydrazone Scaffold: A Privileged Structure in Medicinal Chemistry

The fusion of a benzene ring with an imidazole ring forms the benzimidazole scaffold.[1] This bicyclic aromatic structure is a key pharmacophore in numerous clinically used drugs.[4] The hydrazone group, characterized by an azometine function, is also a crucial component in many biologically active compounds.[5] The combination of these two moieties in benzimidazole-hydrazones results in a scaffold with the ability to interact with a diverse range of biological targets through mechanisms like hydrogen bonding, π-π stacking, and metal ion chelation.[1]

Part 2: Elucidating the Mechanisms of Action and Key Therapeutic Targets

Benzimidazole-hydrazones exert their therapeutic effects by modulating the activity of various proteins and cellular pathways. Their diverse biological activities stem from their ability to interact with a wide range of molecular targets.

Anticancer Targets

The anticancer potential of benzimidazole-hydrazones is one of the most extensively studied areas.[6] These compounds have been shown to target multiple hallmarks of cancer.

-

Kinase Inhibition: Several benzimidazole-hydrazone derivatives have been identified as potent inhibitors of key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and B-Raf proto-oncogene (BRAF).[7] For instance, certain derivatives have shown EGFR inhibitory activity with IC50 values as low as 0.09 µM and BRAF inhibitory activity with IC50 values around 0.20 µM.[7] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another crucial target in angiogenesis, and molecular docking studies have shown that benzimidazole-hydrazones can effectively bind to its active site.[8]

-

Topoisomerase Inhibition: Some benzimidazole-hydrazone derivatives have demonstrated the ability to inhibit topoisomerase I, an enzyme essential for DNA replication and repair.[7] This inhibition leads to DNA damage and subsequent apoptosis in cancer cells.

-

Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a validated anticancer strategy. Certain benzimidazole-hydrazones have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][10]

-

Induction of Apoptosis: By targeting various upstream signaling molecules, benzimidazole-hydrazones can trigger the apoptotic cascade in cancer cells.

Caption: Simplified Apoptosis Pathway

Antimicrobial Targets

Benzimidazole-hydrazones have shown promising activity against a range of microbial pathogens.[11][12][13][14]

-

Antibacterial Targets: Potential antibacterial targets include enzymes essential for bacterial survival, such as DNA gyrase, which is involved in DNA replication.[15] Studies have shown significant efficacy against Gram-negative bacteria like Proteus vulgaris, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[11]

-

Antifungal Targets: Some derivatives have exhibited notable antifungal activity, particularly against Candida species.[14] The likely mechanism involves the inhibition of enzymes crucial for fungal cell wall or membrane synthesis.

Other Emerging Therapeutic Targets

The therapeutic potential of benzimidazole-hydrazones extends beyond cancer and infectious diseases.

-

Neurodegenerative Diseases: In the context of Parkinson's disease, these compounds have been investigated as multi-target agents. They have shown potential to inhibit monoamine oxidase-B (MAO-B), an enzyme involved in the degradation of dopamine, and also exhibit neuroprotective and antioxidant properties.[16][17] For Alzheimer's disease, some derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[18][19]

-

Anti-inflammatory and Analgesic Targets: The hydrazone moiety is known to be present in several anti-inflammatory drugs.[20] Benzimidazole-hydrazones are being explored for their potential to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are key mediators of inflammation.

-

Carbonic Anhydrase Inhibition: Certain benzimidazole-hydrazone derivatives have been identified as inhibitors of carbonic anhydrase isoenzymes, which are involved in various physiological and pathological processes.[4][21][22]

Part 3: A Practical Guide to Target Identification and Validation

Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery.[23][24][25][26] Here, we provide streamlined protocols for in silico and in vitro target validation.

In Silico Target Prediction

Protocol: Molecular Docking Studies [8][22][27][28]

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Protein Preparation:

-

Obtain the 3D structure of the potential target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate charges.

-

-

Ligand Preparation:

-

Draw the 2D structure of the benzimidazole-hydrazone derivative.

-

Convert the 2D structure to a 3D structure and perform energy minimization.

-

-

Docking Simulation:

-

Define the binding site on the protein.

-

Run the docking algorithm to generate different binding poses of the ligand in the protein's active site.

-

-

Analysis:

-

Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to identify the most probable binding mode.

-

Caption: Molecular Docking Workflow

In Vitro Target Validation

Protocol: In Vitro Kinase Inhibition Assay [29][30][31][32][33]

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

-

Materials:

-

Purified kinase enzyme

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

Benzimidazole-hydrazone compound (test inhibitor)

-

Positive control inhibitor

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the benzimidazole-hydrazone compound.

-

In a microplate, add the kinase, the test compound at different concentrations, and the assay buffer.

-

Incubate to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Incubate for a specific time at the optimal temperature for the enzyme.

-

Stop the reaction.

-

Detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

-

Protocol: MTT Assay for Cytotoxicity [34][35][36][37]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[34][35][36]

-

Materials:

-

Cancer cell line

-

Cell culture medium

-

Benzimidazole-hydrazone compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the benzimidazole-hydrazone compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours.[36] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[34]

-

Add a solubilization solution to dissolve the formazan crystals.[36]

-

Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[34]

-

The amount of formazan produced is proportional to the number of viable cells.[37] Calculate the percentage of cell viability and determine the IC50 value.

-

Part 4: Structure-Activity Relationship (SAR) and Future Directions

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of benzimidazole-hydrazone derivatives.[2][5][11][38] For instance, the type and position of substituents on the aromatic rings can significantly influence the biological activity.[3]

The future of benzimidazole-hydrazone research lies in the rational design of multi-target ligands, particularly for complex diseases like cancer and neurodegenerative disorders. Further exploration of their potential in treating parasitic infections is also a promising avenue.[39][40] The development of more selective and less toxic derivatives remains a key challenge for their successful clinical translation.

Part 5: References

A comprehensive list of references with clickable URLs will be provided upon request.

References

- 1. researchgate.net [researchgate.net]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1H-benzimidazole-2-yl hydrazones as tubulin-targeting agents: Synthesis, structural characterization, anthelmintic activity and antiproliferative activity against MCF-7 breast carcinoma cells and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial activity and a SAR study of some novel benzimidazole derivatives bearing hydrazone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of the combined activity of benzimidazole arylhydrazones as new anti-Parkinsonian agents: monoamine oxidase-B inhibition, neuroprotection and oxidative stress modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials [frontiersin.org]

- 19. 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Molecular Docking of New N-Acyl Hydrazones- Benzimidazole as hCA I and II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. ucl.ac.uk [ucl.ac.uk]

- 24. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 25. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents [mdpi.com]

- 29. benchchem.com [benchchem.com]

- 30. In vitro kinase assay [protocols.io]

- 31. bmglabtech.com [bmglabtech.com]

- 32. youtube.com [youtube.com]

- 33. sigmaaldrich.com [sigmaaldrich.com]

- 34. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 35. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 36. broadpharm.com [broadpharm.com]

- 37. clyte.tech [clyte.tech]

- 38. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 39. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine in Medicinal Chemistry

Introduction: The Privileged Benzimidazole Scaffold and the Versatility of the Hydrazine Moiety

The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its structural resemblance to endogenous purine nucleotides allows it to interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The strategic methylation at the N-1 position, as seen in (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine, can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for pharmacokinetic profiles.